molecular formula C8H11N5 B2409002 N-(propan-2-yl)-9H-purin-6-amine CAS No. 63752-43-2

N-(propan-2-yl)-9H-purin-6-amine

Cat. No. B2409002
CAS RN: 63752-43-2
M. Wt: 177.211
InChI Key: PEBFHJTVTOEWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include looking at how the compound reacts with different reagents, the mechanism of these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound .

Scientific Research Applications

  • Synthesis of Key Intermediates in Medicinal Chemistry

    • N-(propan-2-yl)-9H-purin-6-amine and its derivatives are crucial in the synthesis of key intermediates for various medications. For instance, it is used in the synthesis of Tenofovir Disoproxil Fumarate, an important antiretroviral medication (Yu Zhu-ming, 2012).
  • Development of Antimicrobial and Antifungal Agents

    • Derivatives of N-(propan-2-yl)-9H-purin-6-amine have been explored for their potential as antimicrobial and antifungal agents. Studies have shown their effectiveness against various bacterial and fungal strains (Selin Kinali-Demirci et al., 2014).
  • Research in Organic Chemistry and Chemical Synthesis

    • This compound is extensively used in organic chemistry research, particularly in the synthesis of novel organic compounds. It serves as a building block for the creation of diverse chemical entities, which have potential applications in various fields, including medicinal chemistry (D. Gruzdev et al., 2015).
  • Cancer Research and Drug Development

    • Certain derivatives of N-(propan-2-yl)-9H-purin-6-amine are being investigated for their potential use in cancer treatment. These compounds have shown promise in inhibiting specific enzymes or pathways that are crucial in the progression of cancer (S. Hong et al., 2016).
  • Exploration of Biological Activities

    • This compound is used to synthesize analogs with various biological activities. These synthesized derivatives are evaluated for their potential in treating various diseases, including diabetic complications, based on their inhibition of specific enzymes (Junkai Zhu et al., 2022).
  • DNA Interaction Studies

    • N-(propan-2-yl)-9H-purin-6-amine derivatives are also explored for their interactions with DNA. This research is significant for understanding the molecular mechanisms of drug action and for the design of new therapeutic agents (R. Schirrmacher et al., 2002).

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

Future Directions

This involves discussing potential future research directions or applications of the compound .

properties

IUPAC Name

N-propan-2-yl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBFHJTVTOEWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879179
Record name ADENINE,N6-I-PROPYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(propan-2-yl)-9H-purin-6-amine

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